molecular formula C21H22N2O2 B2654794 1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea CAS No. 1421475-85-5

1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea

Cat. No.: B2654794
CAS No.: 1421475-85-5
M. Wt: 334.419
InChI Key: SMGQCQOUWCZRLE-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a hydroxy-naphthyl group, and a urea moiety

Preparation Methods

The synthesis of 1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyl Urea Intermediate: This step involves the reaction of benzylamine with isocyanate to form benzyl urea.

    Addition of the Hydroxy-Naphthyl Group: The benzyl urea intermediate is then reacted with a naphthyl derivative, such as 1-naphthol, under basic conditions to introduce the hydroxy-naphthyl group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It is used in studies to understand its interaction with biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea involves its interaction with molecular targets such as enzymes and receptors. The hydroxy-naphthyl group can form hydrogen bonds with active sites, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea can be compared with similar compounds such as:

    1-Benzyl-3-(3-hydroxyphenyl)urea: This compound has a phenyl group instead of a naphthyl group, which may result in different biological activities and properties.

    1-Benzyl-3-(3-hydroxy-3-(phenyl)propyl)urea: This compound has a phenyl group in place of the naphthyl group, affecting its interaction with biological targets.

The uniqueness of this compound lies in its hydroxy-naphthyl group, which provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-benzyl-3-(3-hydroxy-3-naphthalen-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c24-20(19-12-6-10-17-9-4-5-11-18(17)19)13-14-22-21(25)23-15-16-7-2-1-3-8-16/h1-12,20,24H,13-15H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGQCQOUWCZRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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